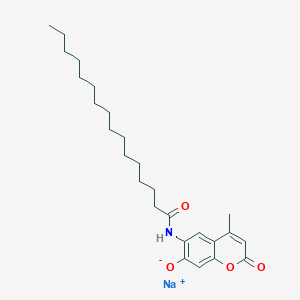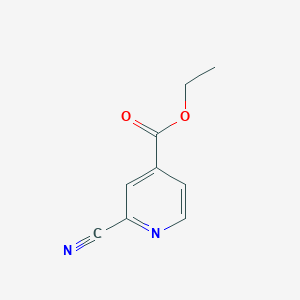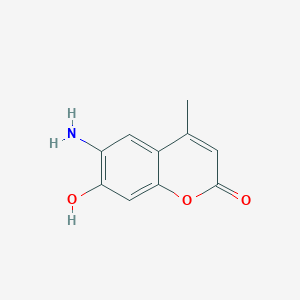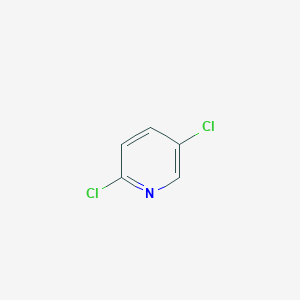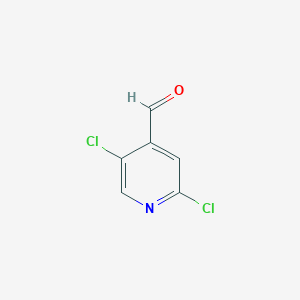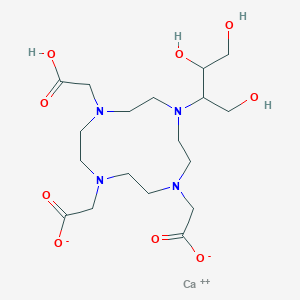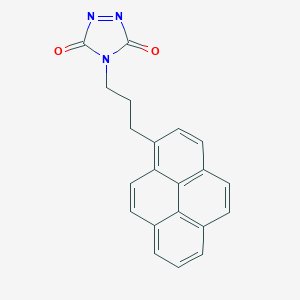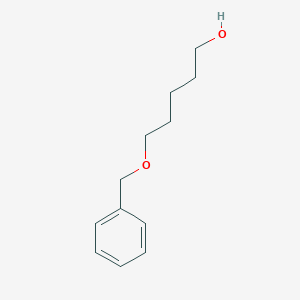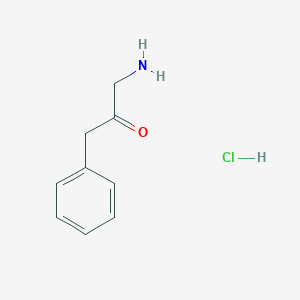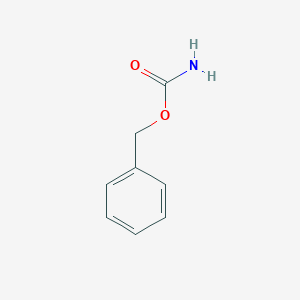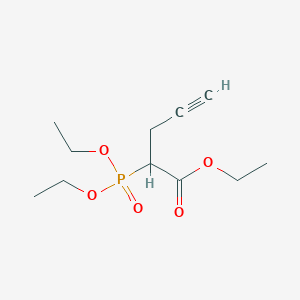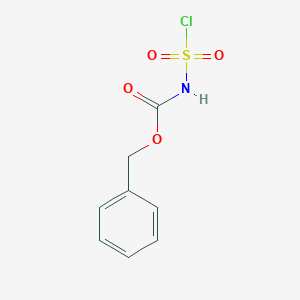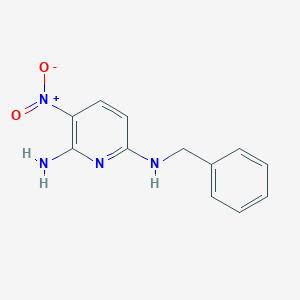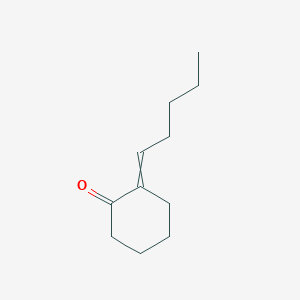
2-ペンチリデンシクロヘキサン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentylidenecyclohexan-1-one is an organic compound with the molecular formula C11H18O. It is also known by other names such as 2-pentylidenecyclohexanone and cyclohexanone, 2-pentylidene-. This compound is characterized by a cyclohexanone ring with a pentylidene substituent at the second position. It is a colorless oil that is slightly soluble in chloroform and methanol .
科学的研究の応用
2-Pentylidenecyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the fragrance industry due to its pleasant odor and as a precursor for the synthesis of other fragrance chemicals .
準備方法
The synthesis of 2-pentylidenecyclohexan-1-one typically involves the aldol condensation of cyclohexanone with pentanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include heating the mixture to a temperature of around 60-70°C for several hours. The product is then purified by distillation or recrystallization .
Industrial production methods for 2-pentylidenecyclohexan-1-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality .
化学反応の分析
2-Pentylidenecyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of 2-pentylidenecyclohexan-1-one can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylidene group can be replaced by other substituents under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 2-pentylidenecyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
2-Pentylidenecyclohexan-1-one can be compared with other similar compounds such as:
Cyclohexanone: Lacks the pentylidene substituent and has different chemical properties and reactivity.
2-Methylidenecyclohexan-1-one: Similar structure but with a methylidene group instead of a pentylidene group, leading to different chemical behavior.
2-Ethylidenecyclohexan-1-one: Contains an ethylidene group, resulting in variations in reactivity and applications .
The uniqueness of 2-pentylidenecyclohexan-1-one lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
25677-40-1 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
(2Z)-2-pentylidenecyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7- |
InChIキー |
KTETXLGRNPACFS-YFHOEESVSA-N |
SMILES |
CCCCC=C1CCCCC1=O |
異性体SMILES |
CCCC/C=C\1/CCCCC1=O |
正規SMILES |
CCCCC=C1CCCCC1=O |
Key on ui other cas no. |
25677-40-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


